molecular formula C6H4O2-2 B1240426 Catecholate(2-)

Catecholate(2-)

Cat. No.: B1240426
M. Wt: 108.09 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).

Scientific Research Applications

Metal-Catecholate Interactions in Biological Systems

Metal-catecholate interactions play a significant role in various biological systems, including metal ion internalization and biomaterial synthesis. The study by Sever and Wilker (2004) provides a systematic investigation of metal-catecholate and metal-tironate complexes, offering insights into their ultraviolet-visible absorption spectra. This research is fundamental in understanding and characterizing biological metal-catecholate systems (Sever & Wilker, 2004).

Structural Aspects of Catecholate Ligands

Brown (2012) analyzed the structural data of compounds with catecholates and 2-amidophenoxides, revealing significant changes in the ligands' structure based on their oxidation state. This study provides a metrical oxidation state (MOS) framework to understand the apparent oxidation state of the ligand based on its bond lengths (Brown, 2012).

Catecholates in 3D Metal Frameworks

Nguyen et al. (2015) synthesized three-dimensional metal catecholates (M-CATs) and studied their structures and properties, including ultrahigh proton conductivity. This research opens up potential applications in energy storage and conversion (Nguyen et al., 2015).

Catecholates in Oxidation and DNA Damage

Lebedev et al. (2007) investigated the effects of Group II metal cations on catecholate oxidation. The study highlights the role of catecholates in oxidation processes and their potential implications in biological systems (Lebedev et al., 2007).

Catecholates in Solar Cell Applications

Liu et al. (2011) explored the growth and organization of a catecholate monolayer on the anatase (101) surface, providing valuable insights for dye-sensitized solar cells and photocatalytic materials (Liu et al., 2011).

Properties

Molecular Formula

C6H4O2-2

Molecular Weight

108.09 g/mol

IUPAC Name

benzene-1,2-diolate

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2

InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)[O-])[O-]

Canonical SMILES

C1=CC=C(C(=C1)[O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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